2-imino-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
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Overview
Description
2-imino-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a complex organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the imino group: This step often involves the reaction of the chromene core with an amine or ammonia source under controlled conditions.
Carboxamidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the intermediate compound with an appropriate amide source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-imino-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the imino group or other reducible functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-imino-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide has several potential scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects can be explored in preclinical and clinical studies.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-imino-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide depends on its specific biological target. For example, if the compound exhibits anticancer activity, it may interact with cellular pathways involved in cell proliferation and apoptosis. The imino and methoxy groups may play a role in binding to specific enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-imino-8-hydroxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-imino-8-methoxy-N-(4-hydroxyphenyl)-2H-chromene-3-carboxamide: Similar structure but with a hydroxyl group on the phenyl ring.
2-imino-8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide: Similar structure but with a methyl group on the phenyl ring.
Uniqueness
2-imino-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both imino and methoxy groups, along with the carboxamide functionality, provides a distinct set of properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
2-imino-8-methoxy-N-(4-methoxyphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-22-13-8-6-12(7-9-13)20-18(21)14-10-11-4-3-5-15(23-2)16(11)24-17(14)19/h3-10,19H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRXOUGYGIHYRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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